((4-Phenylbutyl)hydroxyphosphoryl)acetic acid

Analytical Chemistry Pharmaceutical Quality Control HPLC Method Validation

Pharmaceutical QC laboratories require authenticated impurity standards to meet regulatory compliance. Using non-pharmacopeial or uncharacterized impurities risks method failure and batch rejection. ((4-Phenylbutyl)hydroxyphosphoryl)acetic acid (CAS 83623-61-4) is the designated USP Fosinopril Related Compound G and EP/BP Fosinopril Impurity A. • Characterized chromatographic parameters: RRT 0.72, RRF 1.2 for compendial HPLC methods • Enables accurate quantification at the 4.0% acceptance limit per pharmacopeial monographs • Supports ANDA method validation, stability studies, and commercial batch release testing

Molecular Formula C12H17O4P
Molecular Weight 256.23 g/mol
CAS No. 83623-61-4
Cat. No. B193168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name((4-Phenylbutyl)hydroxyphosphoryl)acetic acid
CAS83623-61-4
Synonyms((4-Phenylbutyl)hydroxyphosphoryl)acetic acid;  4-Phenybutyl 2-Carboxyethylphosphinic Acid;  [Hydroxy(4-phenylbutyl)phosphinyl]acetic Acid
Molecular FormulaC12H17O4P
Molecular Weight256.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCCCP(=O)(CC(=O)O)O
InChIInChI=1S/C12H17O4P/c13-12(14)10-17(15,16)9-5-4-8-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,13,14)(H,15,16)
InChIKeyWRXLMKMDSUIHDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Technical Baseline: ((4-Phenylbutyl)hydroxyphosphoryl)acetic Acid (CAS 83623-61-4) Identity and Primary Function as a Pharmacopeial Reference Standard


((4-Phenylbutyl)hydroxyphosphoryl)acetic acid (CAS 83623-61-4), also known as 2-[hydroxy(4-phenylbutyl)phosphinyl]acetic acid, is an organophosphorus compound belonging to the phosphinic acid class . Its primary established function is as a certified pharmacopeial reference standard, specifically designated as Fosinopril Related Compound G in the United States Pharmacopeia (USP) and as Fosinopril Impurity A in the European Pharmacopoeia (EP) and British Pharmacopoeia (BP) . This compound is not an active pharmaceutical ingredient but a critical, well-characterized impurity used to ensure the quality, purity, and safety of the antihypertensive drug Fosinopril Sodium by enabling accurate identification and quantification in pharmaceutical release testing and stability studies .

The Unacceptable Risk of Generic Substitution: Why ((4-Phenylbutyl)hydroxyphosphoryl)acetic Acid Cannot Be Replaced by Other Fosinopril Impurities


In regulated pharmaceutical analysis, the interchange of pharmacopeial reference standards is strictly prohibited and scientifically unsound due to compound-specific differences in critical analytical parameters. ((4-Phenylbutyl)hydroxyphosphoryl)acetic acid (CAS 83623-61-4) possesses a unique molecular structure and set of physical properties that distinguish it from other structurally related Fosinopril impurities, such as Fosinopril Related Compound H (CAS 46348-61-2) or Fosinopril Impurity H (CAS 149760-14-5) [1]. Substituting it with a 'similar' impurity would lead to erroneous quantification due to differing chromatographic retention times, response factors, and solubility profiles, thereby compromising method validation, regulatory compliance, and ultimately, the accurate assessment of drug product purity [2]. The following evidence establishes the specific, quantifiable differentiators that mandate the exclusive use of this particular compound for its intended pharmacopeial applications.

Quantitative Differentiation of ((4-Phenylbutyl)hydroxyphosphoryl)acetic Acid: A Comparative Evidence Guide Against Closest Analogs


Chromatographic Specificity: Unique Relative Retention Time (RRT) vs. Fosinopril

A key differentiator for ((4-Phenylbutyl)hydroxyphosphoryl)acetic acid (Fosinopril Related Compound A) is its specific chromatographic behavior as defined in the USP monograph for Fosinopril Sodium and Hydrochlorothiazide Tablets. The compound has a mandated Relative Retention Time (RRT) of 0.72 relative to the Fosinopril peak, a value that is distinct from other Fosinopril-related impurities [1]. This precise specification is critical for method development and validation, as it allows for unambiguous peak identification and quantification. No other Fosinopril impurity standard can be used to satisfy this monograph requirement.

Analytical Chemistry Pharmaceutical Quality Control HPLC Method Validation

Detector Response Differentiation: Unique Relative Response Factor (RRF) for Accurate Quantitation

The Relative Response Factor (RRF) is a critical parameter for correcting differences in detector response between the main analyte and an impurity. ((4-Phenylbutyl)hydroxyphosphoryl)acetic acid has a specified RRF of 1.2 relative to Fosinopril in the USP method [1]. This is in contrast to the baseline RRF of 1.0 for other impurities like Benzothiadiazine related compound A [1]. This quantifiable difference in UV absorbance dictates that a specific correction factor must be applied for accurate impurity determination. Using a generic assumption (RRF=1.0) would lead to a significant under- or over-estimation of the impurity content, with direct implications for product specification compliance.

Analytical Method Validation Impurity Quantitation HPLC-UV

Physicochemical Differentiation: Density and Lipophilicity vs. Related Fosinopril Impurity H

The compound's bulk physical properties are distinct from related impurities. It has a reported density of 1.252 g/cm³ and a calculated LogP of 2.3643 [1]. In comparison, Fosinopril Impurity H (CAS 149760-14-5), a related degradation product, has a predicted density of 1.181±0.06 g/cm³ [2]. This difference in density and the specific LogP value (which influences solubility and partitioning behavior) are relevant for reference standard handling, storage, and preparation of stock solutions, ensuring that the correct material is used for accurate analytical workflows.

Physicochemical Characterization Solid Form Analysis Analytical Reference Standard Handling

Regulatory Specification: Unique Impurity Limit in USP Monograph

The USP monograph for Fosinopril Sodium and Hydrochlorothiazide Tablets specifies a distinct limit for Fosinopril related compound A (the target compound) of Not More Than (NMT) 4.0% [1]. This is in direct contrast to the limit for Benzothiadiazine related compound A (NMT 0.5%) and chlorothiazide (NMT 0.3%) [1]. This specific, higher acceptance criterion is based on the toxicological and process knowledge of this particular impurity and cannot be applied to any other related substance. Procuring the correct reference standard is therefore essential to demonstrate compliance with this specific monograph limit.

Regulatory Compliance Pharmaceutical Quality Control USP Monograph

Application Scenarios Requiring Authentic ((4-Phenylbutyl)hydroxyphosphoryl)acetic Acid for Analytical and Regulatory Success


USP/EP/BP Compendial Compliance for Fosinopril Drug Product Release Testing

This is the primary and non-negotiable application for ((4-Phenylbutyl)hydroxyphosphoryl)acetic acid. Pharmaceutical QC laboratories must use the exact USP Fosinopril Related Compound G or EP/BP Fosinopril Impurity A reference standard to perform the Related Compounds test. The unique RRT of 0.72 and RRF of 1.2 [1] are hard-coded into the validated HPLC method. Use of any other compound, even a close analog, will result in method failure and prevent the release of Fosinopril Sodium drug products to the market.

Analytical Method Development and Validation for Fosinopril Impurity Profiling

During the development of new or improved analytical methods for Fosinopril (e.g., for ANDA submissions), this compound serves as a critical system suitability marker and impurity standard. Its distinct chromatographic properties and known response factor are essential for establishing method specificity, accuracy, and linearity, particularly for quantifying this specific impurity which has a relatively high allowed limit of 4.0% .

Stability-Indicating Method Verification and Forced Degradation Studies

When conducting stability studies on Fosinopril formulations to establish shelf-life and storage conditions, it is crucial to monitor the formation of specific degradation products. ((4-Phenylbutyl)hydroxyphosphoryl)acetic acid is a known impurity in Fosinopril. Using its authenticated reference standard allows for accurate identification and quantification of this species in stressed samples, ensuring the stability-indicating nature of the analytical method.

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